Ethynyl Estradiol-d7
CAS No.:
Cat. No.: VC16660309
Molecular Formula: C20H24O2
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24O2 |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | (8R,9S,13S,14S,17R)-6,6,7,7,11,16,16-heptadeuterio-17-ethynyl-13-methyl-8,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |
| Standard InChI | InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i4D2,6D2,8D,11D2/t8?,16-,17-,18+,19+,20+ |
| Standard InChI Key | BFPYWIDHMRZLRN-YFWWJEJJSA-N |
| Isomeric SMILES | [2H]C1C[C@]2([C@@H](CC([C@]2(C#C)O)([2H])[2H])[C@H]3[C@H]1C4=C(C=C(C=C4)O)C(C3([2H])[2H])([2H])[2H])C |
| Canonical SMILES | CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Introduction
Chemical Structure and Physicochemical Properties
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₄O₂ |
| Molecular Weight | 303.4 g/mol |
| CAS Number (Unlabeled) | 57-63-6 |
| Deuterium Positions | C-6, C-7, C-11, C-16, C-17 |
| IUPAC Name | (8R,9S,13S,14S,17R)-6,6,7,7,11,16,16-heptadeuterio-17-ethynyl-13-methyl-8,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |
The structural integrity of Ethynyl Estradiol-d7 is validated through nuclear magnetic resonance (NMR) spectroscopy, which confirms deuterium placement, and mass spectrometry (MS), which distinguishes it from the non-deuterated form by a mass shift of +7 atomic mass units.
Physicochemical Behavior
Synthesis and Deuteration Processes
Synthetic Strategies
The synthesis of Ethynyl Estradiol-d7 involves deuteration of Ethynyl Estradiol through catalytic exchange or chemical reduction using deuterated reagents. A common approach employs platinum or palladium catalysts in deuterium oxide (D₂O) to introduce deuterium at specific carbon positions. Reaction conditions—such as temperature (60–80°C), pH (6.5–7.5), and solvent polarity—are tightly controlled to achieve >95% isotopic incorporation.
Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of Ethynyl Estradiol-d7 show attenuated signals for protons adjacent to deuterium atoms, confirming successful deuteration. For instance, the absence of peaks at δ 1.2–1.5 ppm (C-6 and C-7 protons) and δ 2.8–3.1 ppm (C-16 protons) validates isotopic substitution.
Mass Spectrometry (MS)
High-resolution MS (HRMS) distinguishes Ethynyl Estradiol-d7 ([M+H]⁺ = 304.184) from its non-deuterated counterpart ([M+H]⁺ = 297.161). Fragmentation patterns further confirm deuterium placement, with key ions at m/z 171.078 (derivatized dansyl group) and m/z 121.065 (steroid backbone) .
Table 2: MS Parameters for Dansyl-Derivatized Ethynyl Estradiol-d7
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | 537.286 |
| Product Ion (m/z) | 171.077 |
| Collision Energy | 35.9 V |
| Ion Source Voltage | +4500 V |
Liquid Chromatography-Tandem MS (LC-MS/MS)
A validated LC-MS/MS method achieves a lower limit of quantification (LLOQ) of 5 pg/mL in human plasma using solid-phase extraction (SPE) with SOLA™ SCX cartridges . Derivatization with dansyl chloride enhances ionization efficiency, enabling detection at sub-picogram levels .
Table 3: Calibration Curve Performance
| Nominal Concentration (pg/mL) | Mean Measured (pg/mL) | Bias (%) |
|---|---|---|
| 5 | 4.47 | -10.6 |
| 200 | 196.7 | -1.7 |
Pharmacokinetic Profile and Metabolic Pathways
Absorption and Distribution
Ethynyl Estradiol-d7 exhibits rapid absorption following oral administration, with a time to maximum concentration (Tₘₐₓ) of 1.5–2 hours. Its volume of distribution (Vd) is ~5 L/kg, reflecting extensive tissue uptake. Protein binding exceeds 98%, primarily to albumin and sex hormone-binding globulin (SHBG) .
Metabolism and Elimination
Deuteration slows hepatic metabolism by cytochrome P450 enzymes (CYP3A4), increasing the half-life from 24 hours (non-deuterated) to 28–30 hours. Major metabolites include 2-hydroxy- and 4-methoxy-derivatives, excreted as glucuronide conjugates in urine .
Research Applications and Biological Significance
Pharmacokinetic Studies
Ethynyl Estradiol-d7 serves as an internal standard in quantitative assays, minimizing matrix effects and improving accuracy . For example, a study quantifying ethinyl estradiol in plasma reported 91.3% recovery and <15% inter-day variability using deuterated analogs .
Estrogen Receptor Signaling
The compound’s affinity for estrogen receptors (ERα and ERβ) mirrors that of Ethynyl Estradiol (EC₅₀ = 0.1–0.3 nM), making it a valuable tool for studying ER-mediated gene transcription. In vitro assays demonstrate its potency in activating estrogen-responsive elements (EREs) in MCF-7 breast cancer cells.
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